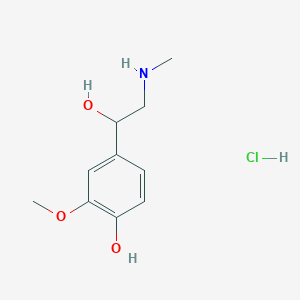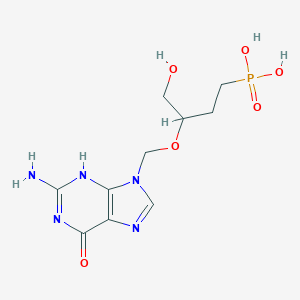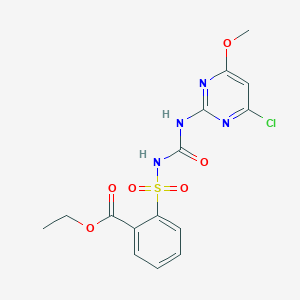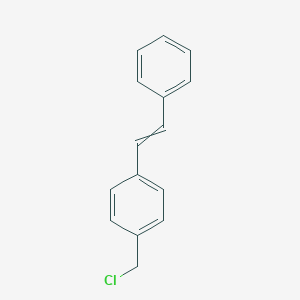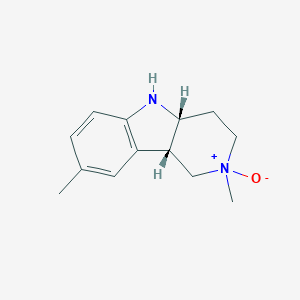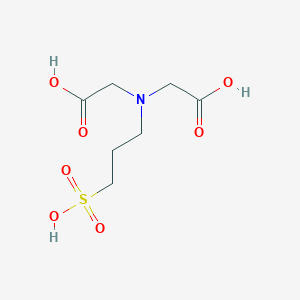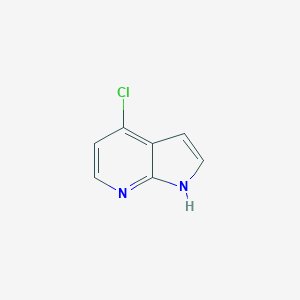
4-Chloro-7-azaindole
Vue d'ensemble
Description
4-Chloro-7-azaindole is a heterocyclic compound that features a chloro substituent at the fourth position and a nitrogen atom at the seventh position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Applications De Recherche Scientifique
4-Chloro-7-azaindole is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the design of kinase inhibitors and other biologically active compounds.
Medicine: The compound is explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of synthetic cytokinin analogues and other industrial chemicals
Mécanisme D'action
Target of Action
4-Chloro-7-azaindole belongs to the class of azaindole compounds, which are known to have anticancer, antibacterial, and antiviral biological activities . The primary targets of this compound are believed to be various kinases, including Janus kinase . Kinases play a crucial role in cellular signaling and are often implicated in disease states, making them important targets for therapeutic intervention .
Mode of Action
It is known that azaindole derivatives can interact with their kinase targets by binding to the atp binding site . This interaction can inhibit the kinase’s activity, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its kinase targets. For example, Janus kinases are involved in various signaling pathways, including those related to immune response and cell growth . By inhibiting these kinases, this compound could potentially disrupt these pathways, leading to downstream effects such as reduced cell proliferation.
Pharmacokinetics
Azaindoles are generally considered to be good pharmacophores for various therapeutic targets , suggesting that they may have favorable ADME properties
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific kinase targets it interacts with and the pathways these kinases regulate. Given its potential anticancer, antibacterial, and antiviral activities , it could be expected to have effects such as inhibiting cell growth or viral replication.
Safety and Hazards
Orientations Futures
The 7-azaindole building block, including 4-Chloro-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The dual inhibition of CDK9/Cyclin T and Haspin could afford a potentially potent antimitotic agent of value in further anticancer studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-azaindole typically involves the halogenation of 7-azaindole. One common method includes the use of N-oxide-7-azaindole as a starting material, which is then reacted with hydrogen peroxide as an oxidizing agent. This is followed by the addition of acetonitrile and phosphorus oxyhalides (POX3) in the presence of diisopropyl ethyl amine as a catalyst to produce 4-halogenated-7-azaindole .
Industrial Production Methods: Industrial production of this compound often employs optimized Suzuki-Miyaura coupling reactions. This method involves the coupling of halogenated 7-azaindole with boronic acids in the presence of palladium catalysts and bases, providing a scalable and efficient route for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form various substituted azaindoles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide.
Coupling Reactions: Employ palladium catalysts and boronic acids.
Major Products:
- Substituted azaindoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of this compound .
Comparaison Avec Des Composés Similaires
- 4-Bromo-7-azaindole
- 5-Chloro-7-azaindole
- 7-Azaindole
Comparison: 4-Chloro-7-azaindole is unique due to its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogues. For instance, 4-Bromo-7-azaindole and 5-Chloro-7-azaindole have different halogen substituents, which can affect their reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZVGMWXCFCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464294 | |
| Record name | 4-CHLORO-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-28-3 | |
| Record name | 4-CHLORO-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloro-7-azaindole and its derivatives interesting for anticancer research?
A: this compound belongs to the 7-azaindole family, which has garnered interest for its ability to coordinate with metal ions like platinum(II) and gold(I) [, , , ]. These metal complexes, incorporating 7-azaindole derivatives as ligands, have demonstrated promising in vitro antitumor activity against various human cancer cell lines, sometimes surpassing the potency of cisplatin [, , ].
Q2: How do these metal complexes with this compound derivatives exert their anticancer effects?
A: While the exact mechanism is still under investigation, studies suggest that these complexes might operate differently than cisplatin. For instance, a platinum(II) diiodido complex with 2-methyl-4-chloro-7-azaindole induced G2-cell cycle arrest in A2780 cells [], contrasting with cisplatin's S-phase arrest. Further research indicated this complex might activate p53-independent cell death pathways, leading to necrosis as the primary mode of cell death [].
Q3: Has the stability of these complexes been investigated, and how does it relate to their activity?
A: Yes, stability studies have been conducted. Research shows that some dichloridoruthenium(II) complexes with 7-azaindole derivatives were unstable in water-containing solvents, releasing the 7-azaindole ligand, which correlated with their lack of anticancer activity against the A2780 cell line []. This highlights the importance of complex stability for maintaining antitumor efficacy. Conversely, a gold(I) complex with 2-methyl-4-chloro-7-azaindole demonstrated stability in water-containing solutions even in the presence of biomolecules like glutathione and cysteine, suggesting a potential for sustained activity [].
Q4: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?
A: SAR studies are crucial for understanding how different substituents on the 7-azaindole ring influence the activity, potency, and selectivity of the resulting metal complexes. For example, incorporating halogens like bromine or iodine at specific positions on the 7-azaindole ring significantly enhanced the in vitro cytotoxicity of gold(I) complexes against A2780 cells compared to the unsubstituted 7-azaindole complex []. This underscores the potential for tailoring the properties and efficacy of these complexes through targeted structural modifications.
Q5: Are there any analytical techniques used to characterize and study these complexes?
A5: Various analytical techniques have been employed to characterize these complexes, including:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, ³¹P), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for structural elucidation and studying interactions with biomolecules [, , , , ].
- X-ray diffraction: Single-crystal X-ray analysis provides detailed structural information, including coordination modes and spatial arrangements within the complexes [, ].
- Other techniques: Elemental analysis helps confirm the composition of the synthesized complexes, while cell-based assays, flow cytometry, and Western blot analyses are employed to evaluate in vitro activity and investigate the mechanism of action [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
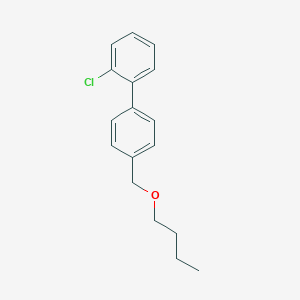
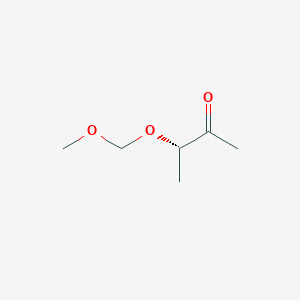
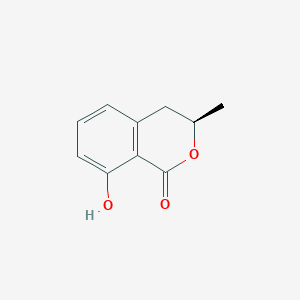
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)
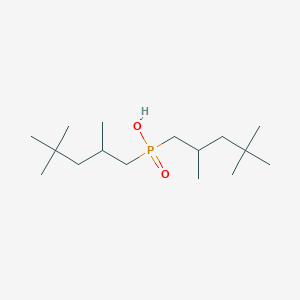
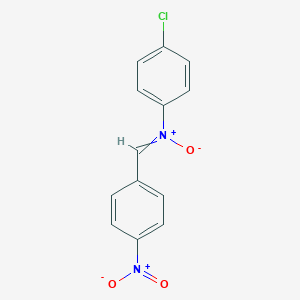
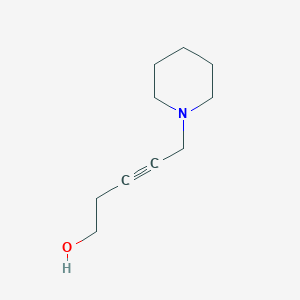
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
